4-ethoxy-N-(2-ethylhexyl)benzamide
Description
4-Ethoxy-N-(2-ethylhexyl)benzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzoyl group and a branched 2-ethylhexylamine moiety at the N-position. This compound belongs to a broader class of benzamides, which are widely studied for their diverse pharmacological and biochemical properties, including enzyme inhibition, receptor modulation, and anticancer activity. The 4-ethoxy group and the lipophilic 2-ethylhexyl chain may influence its physicochemical properties (e.g., solubility, partition coefficient) and biological interactions .
Properties
Molecular Formula |
C17H27NO2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
4-ethoxy-N-(2-ethylhexyl)benzamide |
InChI |
InChI=1S/C17H27NO2/c1-4-7-8-14(5-2)13-18-17(19)15-9-11-16(12-10-15)20-6-3/h9-12,14H,4-8,13H2,1-3H3,(H,18,19) |
InChI Key |
IHVOLJMPSIHOSS-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)OCC |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of 4-ethoxy-N-(2-ethylhexyl)benzamide include:
Key Observations :
- Electron-Withdrawing Groups : Compounds like MID-1 (5-nitrothiazolyl) exhibit distinct electronic profiles, which may favor specific protein-binding interactions compared to alkyl or aryl substituents .
Enzyme and Receptor Modulation
- Tubulin Binding : Benzamide derivatives with 3,4,5-trimethoxyphenyl groups (e.g., compound 16b) show high tubulin binding affinity, highlighting the importance of methoxy substituents in anticancer activity. The 4-ethoxy group in the target compound may lack comparable polar interactions .
- PCAF HAT Inhibition: Long acyl chains (e.g., tetradecanoylamino) in benzamides enhance histone acetyltransferase (HAT) inhibition. The 2-ethylhexyl group may mimic this effect via hydrophobic interactions .
- Glucokinase Activation : Sulfamoyl benzamides form H-bonds with Arg63 in glucokinase. The absence of sulfamoyl groups in the target compound suggests divergent mechanisms .
- mGlu5 Allosteric Modulation: Benzamide backbones similar to CPPHA (a known mGlu5 PAM) are critical for receptor binding. The 2-ethylhexyl group’s flexibility may influence allosteric site accommodation .
Antioxidant and Metabolic Activity
- Antioxidant Thioureas: N-(anilinocarbonothioyl) benzamides with hydroxyl or methoxy groups (e.g., A8, H10) show >85% inhibition.
- 5-HT4 Receptor Agonism : Mosapride’s metabolites with 4-ethoxy groups exhibit reduced activity compared to the parent drug, suggesting substituent positioning impacts receptor affinity .
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